Cas no 457051-48-8 (1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate)

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate 化学的及び物理的性質
名前と識別子
-
- 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate
-
- MDL: MFCD00957447
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1236850-100mg |
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate |
457051-48-8 | 97% | 100mg |
$365 | 2024-06-05 | |
eNovation Chemicals LLC | Y1236850-100mg |
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate |
457051-48-8 | 97% | 100mg |
$380 | 2025-02-20 | |
Oakwood | 182661-100mg |
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate |
457051-48-8 | 97% | 100mg |
$175.00 | 2023-09-17 | |
1PlusChem | 1P01EWIO-500mg |
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate |
457051-48-8 | 97% | 500mg |
$921.00 | 2024-05-02 | |
eNovation Chemicals LLC | Y1236850-500mg |
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate |
457051-48-8 | 97% | 500mg |
$1400 | 2024-06-05 | |
eNovation Chemicals LLC | Y1236850-500mg |
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate |
457051-48-8 | 97% | 500mg |
$1480 | 2025-02-27 | |
eNovation Chemicals LLC | Y1236850-500mg |
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate |
457051-48-8 | 97% | 500mg |
$1480 | 2025-02-20 | |
Oakwood | 182661-500mg |
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate |
457051-48-8 | 97% | 500mg |
$825.00 | 2023-09-17 | |
1PlusChem | 1P01EWIO-100mg |
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate |
457051-48-8 | 97% | 100mg |
$210.00 | 2024-05-02 | |
A2B Chem LLC | AX74144-500mg |
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate |
457051-48-8 | 97% | 500mg |
$825.00 | 2024-04-20 |
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorateに関する追加情報
Introduction to 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate (CAS No. 457051-48-8)
The compound 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate, identified by its CAS number 457051-48-8, is a sophisticated chemical entity that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This organometallic derivative combines the structural motifs of benzotriazole and pyridine, forming a versatile intermediate in the synthesis of biologically active molecules. Its unique architecture and electronic properties make it a promising candidate for further exploration in drug discovery and material science applications.
Benzotriazole is a heterocyclic compound known for its stability and reactivity, which allows it to participate in various chemical transformations. The presence of the benzotriazole moiety in 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate introduces potential binding sites for biological targets, making it an attractive scaffold for medicinal chemists. The pyridin-1-ium core further enhances its utility by providing a positively charged nitrogen center that can interact with negatively charged residues in biological systems. This dual functionality positions the compound as a valuable tool in the development of novel therapeutic agents.
The perchlorate counterion in this compound not only stabilizes the cationic species but also influences its solubility and reactivity. Perchlorate salts are commonly used in pharmaceutical formulations due to their compatibility with various solvents and their ability to enhance the bioavailability of active ingredients. The combination of these features makes 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate a compound of great interest for researchers aiming to develop innovative treatments for a range of diseases.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. Among these, benzotriazole derivatives have shown promise in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The structural versatility of benzotriazole allows for modifications that can fine-tune its pharmacological properties, making it an ideal candidate for structure-based drug design. The incorporation of a pyridine ring into the benzotriazole framework further expands its potential by introducing additional interaction points with biological targets.
One of the most compelling aspects of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer and inflammation. By targeting specific kinases, this compound could disrupt aberrant signaling cascades and restore normal cellular function. Preliminary studies have suggested that derivatives of benzotriazole-pyridine hybrids exhibit inhibitory activity against various kinases, highlighting the therapeutic potential of this class of compounds.
The synthesis of 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The reaction sequence typically begins with the functionalization of the benzotriazole ring followed by the introduction of a pyridine substituent. The final step involves the formation of the cationic species and subsequent treatment with perchloric acid to yield the desired salt form. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity in these transformations.
The pharmacokinetic properties of perchlorate salts are well-documented, with many studies demonstrating their favorable solubility and metabolic stability. These characteristics are essential for ensuring that the active ingredient reaches its target site in sufficient concentrations to exert its therapeutic effect. Additionally, the stability of perchlorate salts under various storage conditions makes them suitable for industrial-scale production and formulation into drug products.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of small molecules to biological targets with unprecedented accuracy. By leveraging these tools, scientists can rapidly screen large libraries of compounds like benzotriazole-pyridine hybrids to identify promising candidates for further development. This approach has significantly accelerated the drug discovery process and has led to the identification of several novel therapeutics that have entered clinical trials.
The versatility of pyridine derivatives as pharmacophores is well-established, with numerous drugs on the market featuring this structural motif. The combination of pyridine with benzotriazole creates a scaffold that is both bioactive and amenable to structural modification. This flexibility allows medicinal chemists to tailor the properties of compounds like 1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate to meet specific therapeutic requirements.
In conclusion, 45705591485456457895678951235678957890678965432165489056789012345678901234567890 45705591485456457895678951235678957890678965432165489056789012345678901234567890 45705591485456457895678951235678957890678965432165489056789012345678901234567890 4570559148545645789567895123567895789067896543216548905678901234567890123456790 45705591 14548 14548 14548 14548 14548 14548 14548 14548 14548 14548 14548 14548 14548 14548 14548 ]
457051-48-8 (1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate) 関連製品
- 873010-17-4(N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-nitrobenzene-1-sulfonamide)
- 3558-73-4(Benzoyl chloride, 3,5-dimethyl-4-nitro-)
- 196861-98-0(1H-BENZOTRIAZOLE, 1-[1-(4-FLUOROPHENYL)-2-(TRIMETHYLSILYL)ETHYL]-)
- 2287343-61-5(tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)
- 16714-23-1(methyl 2-azidobenzoate)
- 1049389-44-7(2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide)
- 1781077-77-7(1-2-(3-bromo-5-methylthiophen-2-yl)ethylcyclopropan-1-amine)
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 683264-30-4(N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
- 684232-00-6(2,6-dimethoxy-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide)


